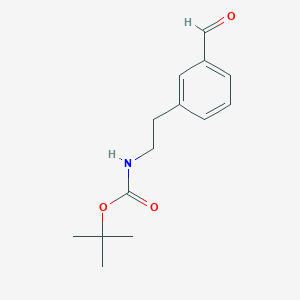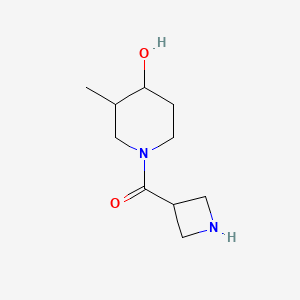
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone, also known as AZT-3-MPM, is a novel synthetic organic compound that has been extensively studied in recent years. It is a member of the azetidine family of compounds, which are cyclic, nitrogen-containing heterocycles. AZT-3-MPM has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. In particular, it has been investigated for its ability to modulate the activity of various enzymes, including serine proteases, cytochrome P450 enzymes, and monoamine oxidase.
Wissenschaftliche Forschungsanwendungen
Catalytic Asymmetric Synthesis
Enantiopure azetidinones, such as those derived from Azetidin-3-yl(4-hydroxy-3-methylpiperidin-1-yl)methanone, have been evaluated for their use in catalytic asymmetric synthesis. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed from l-(+)-methionine and demonstrated high enantioselectivity in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, highlighting the potential of azetidinones as chiral units in asymmetric induction reactions (Wang et al., 2008).
Antibacterial and Anticonvulsant Agents
Azetidinones have shown promise as antibacterial and anticonvulsant agents. Novel azetidinone derivatives synthesized through the condensation of 2, 4-dinitro phenyl hydrazine with various substituted aromatic aldehydes exhibited significant antibacterial and anticonvulsant activities, demonstrating the therapeutic potential of azetidinone derivatives (Rajasekaran & Murugesan, 2006).
Antileishmanial Activity
Research into azetidin-2-ones has also extended into antiparasitic activity, with specific compounds demonstrating notable antileishmanial activity against Leishmania major. This suggests a potential avenue for the development of new treatments for leishmaniasis (Singh et al., 2012).
Enzyme-mediated Transformations
The unique chemical structure of azetidinones also lends itself to interesting enzyme-mediated transformations. For example, AZD1979, a compound containing an azetidinone moiety, underwent a novel microsomal epoxide hydrolase-catalyzed hydration, demonstrating the metabolic pathways that these compounds can undergo and highlighting their stability and reactivity (Li et al., 2016).
Synthesis of Biologically Active Compounds
Finally, azetidinones have been utilized in the synthesis of biologically active compounds, such as the efficient synthesis of enantiopure 4-aminopiperidin-2-ones from 4-formylazetidin-2-ones. This method highlights the versatility of azetidinones in synthesizing complex heterocyclic structures with potential pharmaceutical applications (Krishnaswamy et al., 2003).
Eigenschaften
IUPAC Name |
azetidin-3-yl-(4-hydroxy-3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-7-6-12(3-2-9(7)13)10(14)8-4-11-5-8/h7-9,11,13H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJISVRIRWBQWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



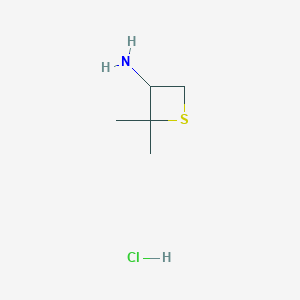
![2,4-dichloro-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B1475256.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]amine dihydrochloride](/img/structure/B1475257.png)
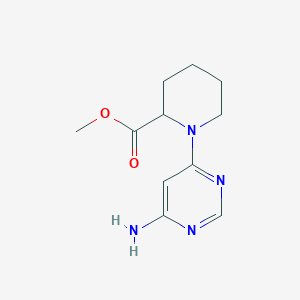
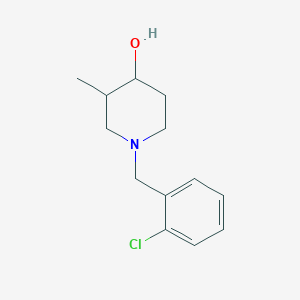
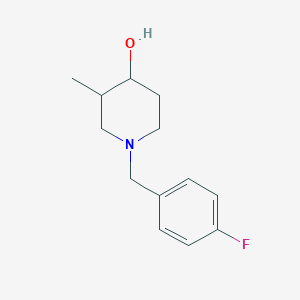
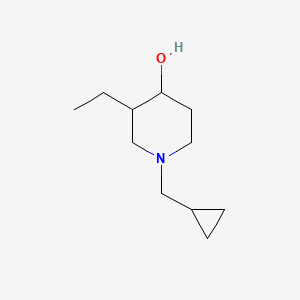
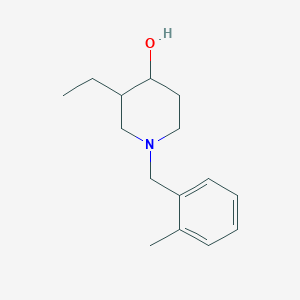
![[4-(3,5-Dichlorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B1475267.png)
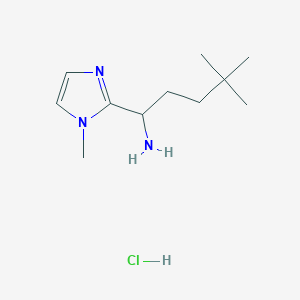
![5-Amino-9-oxa-1-azaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1475269.png)

